molecular formula C16H14Br2 B3025303 4,16-Dibromo[2.2]paracyclophane CAS No. 96392-77-7

4,16-Dibromo[2.2]paracyclophane

Cat. No. B3025303
CAS RN: 96392-77-7
M. Wt: 366.09 g/mol
InChI Key: QDMAXRJHDMKTQH-UHFFFAOYSA-N
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Description

4,16-Dibromo[2.2]paracyclophane is a chemical compound with the molecular formula C16H14Br2 . It is a white crystalline powder and is considered to be 98% pure . The molecular weight of this compound is 366.1 g/mol .


Synthesis Analysis

The synthesis of a three-dimensional conjugated oligoelectrolyte (COE) bearing a [2.2]paracyclophane unit (COE2-3-pCp) was achieved using 4,16-Dibromo[2.2]paracyclophane as the key starting material . The compound was converted into another form by using s-BuLi, followed by the addition of N,N-dimethylformamide (DMF) .


Molecular Structure Analysis

An x-ray diffraction structural analysis showed that the distortions in the geometries of sterically strained 4,16-dibromo[2.2]paracyclophanes are similar to those found in unsubstituted [2.2]paracyclophane . The introduction of bulky halogen atoms at C4 and C16 in the [2.2]paracyclophane molecule does not lead to a marked increase in the steric repulsion of the benzene rings .


Physical And Chemical Properties Analysis

4,16-Dibromo[2.2]paracyclophane is a white crystalline powder . It has a melting point range of 245.0-252.0°C . The molecular weight of this compound is 366.1 g/mol .

Scientific Research Applications

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray . Use of personal protective equipment and working in a well-ventilated area is recommended .

Future Directions

The findings suggest a new design of COEs as biocompatible cell permeabilizers . Planar chiral [2.2]paracyclophane-based ligands and employment of such enantiopure representative ligands to facilitate selective transformation of prochiral or racemic substances into enantiopure products are rarely explored . This suggests potential future directions in the field of asymmetric synthesis and materials .

properties

IUPAC Name

5,11-dibromotricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Br2/c17-15-9-11-1-5-13(15)8-4-12-2-6-14(7-3-11)16(18)10-12/h1-2,5-6,9-10H,3-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDMAXRJHDMKTQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(CCC3=C(C=C1C=C3)Br)C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Br2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60985208
Record name 5,11-Dibromotricyclo[8.2.2.2~4,7~]hexadeca-1(12),4,6,10,13,15-hexaene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60985208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,16-Dibromo[2.2]paracyclophane

CAS RN

6662-18-6, 23927-40-4
Record name 5,11-Dibromotricyclo[8.2.2.2~4,7~]hexadeca-1(12),4,6,10,13,15-hexaene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60985208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,11-Dibromotricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaene [
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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